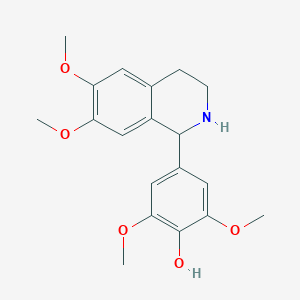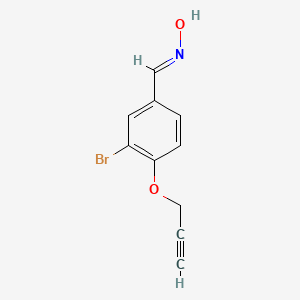![molecular formula C18H18N2O2S B5540342 1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions, offering insights into the complexity and versatility of these compounds. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives demonstrates the intricate steps involved, including the determination of structures through FTIR, (1)H NMR, and mass spectroscopy (Gowda et al., 2009). This process is pivotal for generating compounds with potential chemotherapeutic properties.
Molecular Structure Analysis
The structural analysis of benzimidazole derivatives is critical for understanding their chemical behavior and potential applications. Studies employing techniques like crystal structure analysis provide detailed insights into the molecular arrangement and interactions within these compounds. For example, research on the crystal structures of two 1H-benzo[d]imidazole derivatives offers a comprehensive look at their molecular structures, highlighting the importance of structural analysis in predicting compound reactivity and stability (Ghichi et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to the formation of new compounds with diverse properties. The reactivity of these derivatives is influenced by their molecular structure, as seen in the synthesis of 5,6-dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, which showcases the T-shaped molecular arrangement and its implications on chemical reactivity (Geiger & Isaac, 2014).
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has identified certain benzimidazole derivatives to have anticancer properties. For example, derivatives synthesized through the reaction of Schiff base with malononitrile showed moderate cytotoxic effects towards HeLa cells, indicating potential applications in cancer research and therapy (El‐Shekeil, Obeid, & Al-Aghbari, 2012).
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives have been synthesized and demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic and antifilarial agents. This class of compounds shows promise for the development of new therapies against cancer and filarial infections (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Antimicrobial Activity
The synthesis and study of novel derivatives have expanded the understanding of antimicrobial activities against various microorganisms. For instance, new heterocyclic compounds have been evaluated for antimicrobial activity, broadening the scope of benzimidazole derivatives in combating microbial infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Antileukemic Agents
Some benzimidazole derivatives have been synthesized and evaluated for their potential as chemotherapeutic agents against leukemia. These compounds, upon structural determination, induced significant cell death in leukemic cells, showcasing their potential as antileukemic agents (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).
Antifungal Agents
The synthesis of dimethylpyrimidin-derivatives has demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating the potential development of antifungal agents based on benzimidazole derivatives (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Propiedades
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-7-15-16(8-12(11)2)20(10-19-15)18(21)14-6-5-13(23-4)9-17(14)22-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMYGLZUBFGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-dimethyl-1H-benzimidazol-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)



![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)


![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)